Digalacturonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Microbial engineering and biofuel production:

- Metabolic engineering: Researchers are exploring the potential of D-GalA as a carbon source for various microorganisms. Studies have shown that by introducing the D-galacturonate pathway into organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, these microbes can be engineered to utilize D-GalA from agricultural waste streams like citrus pulp and sugar beet pulp for the production of biofuels like ethanol []. This approach offers a sustainable and cost-effective way to utilize waste materials and contribute to biofuel production.

Understanding plant cell wall biology and disease resistance:

- Cell wall structure and function: D-GalA plays a crucial role in the structure and integrity of plant cell walls. Studies investigating the enzymes involved in D-GalA metabolism and their regulation contribute to a better understanding of plant cell wall development and function [].

- Plant-pathogen interactions: Research also focuses on the role of D-GalA in plant-pathogen interactions. Some studies suggest that specific enzymes involved in D-GalA degradation might be targeted by plant pathogens to gain access to plant cells []. Understanding these interactions can help develop strategies for improving plant disease resistance.

Enzyme characterization and metabolic pathway exploration:

- Enzyme discovery and characterization: Researchers are actively investigating enzymes involved in D-GalA metabolism, including their structure, function, and regulation. Identifying and characterizing these enzymes can provide valuable insights into D-GalA utilization pathways and pave the way for further applications [].

- Metabolic pathway engineering: Through the study of D-GalA metabolism, researchers aim to gain a comprehensive understanding of the metabolic pathways involved. This knowledge can be used to engineer these pathways for the production of valuable bioproducts or to improve the efficiency of microbial processes utilizing D-GalA as a substrate.

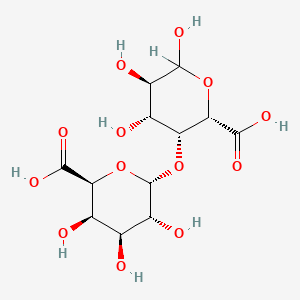

Digalacturonic acid is a disaccharide composed of two units of galacturonic acid linked by a glycosidic bond. It is an important component of pectin, a structural polysaccharide found in the cell walls of plants. The compound exists primarily in two forms: α-D-galacturonic acid and β-D-galacturonic acid, which differ in the orientation of the hydroxyl group at the anomeric carbon. Digalacturonic acid is crucial for plant structure, providing rigidity and stability to cell walls, and plays a significant role in various biological processes.

Additionally, it can engage in redox reactions involving chromium species. In these reactions, digalacturonic acid can be oxidized by hexavalent chromium (CrVI), resulting in aldaric acids and reducing CrVI to trivalent chromium (CrIII) under specific conditions .

Digalacturonic acid exhibits various biological activities. As a component of pectin, it contributes to the gelling properties in food applications and serves as a prebiotic that supports gut health by promoting beneficial gut microbiota. Its presence in plant cell walls also aids in cellular signaling and defense mechanisms against pathogens. Additionally, digalacturonic acid derivatives have been studied for their potential as acceptors and donors in glycosylation reactions, indicating its versatility in biochemical applications .

Synthesis of digalacturonic acid typically involves hydrolysis of pectin or galacturonic acid polymers. The process can be achieved through:

- Chemical Hydrolysis: This method produces digalacturonic acid alongside other by-products like methanol and acetic acid from pectin sources .

- Enzymatic Hydrolysis: Specific enzymes can selectively cleave glycosidic bonds in pectin to release digalacturonic acid.

- Protective Group Strategies: Various protecting groups can be employed during synthetic pathways to facilitate the formation of digalacturonic acid derivatives suitable for further transformations .

Digalacturonic acid has numerous applications across various fields:

- Food Industry: It is primarily used as a gelling agent in jams, jellies, and desserts due to its ability to form gels when combined with water.

- Pharmaceuticals: Its prebiotic properties make it valuable for gut health supplements.

- Agriculture: Digalacturonic acid and its derivatives are explored for their roles in plant growth regulators and biopesticides.

Studies have shown that digalacturonic acid interacts with various biomolecules, influencing both its chemical behavior and biological functions. For instance, its interaction with amines during nonenzymatic browning leads to specific reaction products that can affect flavor and color profiles in food products . Additionally, its complexation with metal ions like chromium has implications for environmental chemistry and bioremediation strategies .

Digalacturonic acid shares structural similarities with other uronic acids. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Galactose | Monosaccharide | Precursor to D-galacturonic acid |

| D-Galacturonic Acid | Uronic acid | Main component of pectin |

| D-Gluconic Acid | Uronic acid | Derived from D-glucose; used as a food additive |

| L-Iduronic Acid | Uronic acid | Found in heparin; contributes to anticoagulant properties |

| D-Mannuronic Acid | Uronic acid | Component of alginate; used as a thickening agent |

Digalacturonic acid is unique due to its specific role in forming the backbone of pectin and its distinct reactivity compared to other uronic acids like D-glucuronic or L-iduronic acids . Its ability to participate in nonenzymatic browning reactions further distinguishes it from other similar compounds.

Nonphosphorylative D-Galacturonic Acid Utilization in Fungi

Filamentous fungi employ a conserved nonphosphorylative pathway for D-galacturonic acid catabolism, which is critical for pectin-rich biomass degradation. In Aspergillus niger, this pathway involves three key enzymes encoded by the gaaA, gaaB, and gaaC genes [4]. GaaA functions as a D-galacturonic acid reductase, converting D-galacturonic acid to L-galactonic acid using NADPH. GaaB then catalyzes the dehydration of L-galactonic acid to 2-keto-3-deoxy-L-galactonic acid, which is further processed by GaaC into pyruvate and glycerol [4] [5].

This pathway bypasses ATP-dependent phosphorylation steps, making it energetically efficient for environments where pectin derivatives are abundant but energy resources are limited. Comparative genomic analyses reveal that this nonphosphorylative route is evolutionarily conserved across Pezizomycotina fungi, including plant pathogens and saprophytes [4]. The absence of phosphorylated intermediates distinguishes this pathway from bacterial counterparts, which often utilize ATP-dependent kinases [2].

Genetic Regulation of Catabolic Genes (e.g., gaaA, gaaB)

The gaa gene cluster in Aspergillus niger exhibits tight co-regulation under D-galacturonic acid induction. Transcriptome studies demonstrate that gaaA and gaaC share a bidirectional promoter region, enabling synchronized expression [4]. This arrangement is conserved in related species, suggesting strong evolutionary pressure to maintain regulatory coupling.

In Aspergillus nidulans, mutations in gaaA or gaaB orthologs completely abolish D-galacturonic acid utilization, highlighting their non-redundant roles [4]. Regulatory proteins beyond the gaa cluster remain poorly characterized, though preliminary evidence suggests involvement of zinc-finger transcription factors responsive to pectin degradation products [5]. Cross-talk with carbon catabolite repression systems ensures preferential use of D-galacturonic acid when preferred sugars are absent.

Cross-Pathway Regulation in Basidiomycetes (e.g., Rhodosporidium toruloides)

While mechanistic details in basidiomycetes remain understudied, Rhodosporidium toruloides exhibits coordinated regulation of D-galacturonic acid metabolism with lipid biosynthesis pathways. Proteomic analyses reveal upregulation of both gaa homologs and fatty acid synthase complexes during growth on pectin substrates, suggesting metabolic coupling between carbon flux and lipid production. This dual regulation may enhance biotechnological applications in biofuel production.

Notably, R. toruloides lacks orthologs of the gaaC gene, implying divergence in downstream pathway components compared to ascomycete fungi. Instead, 2-keto-3-deoxy-L-galactonic acid is funneled into the methylglyoxal pathway, generating precursors for triacylglycerol synthesis. This metabolic flexibility enables R. toruloides to thrive in diverse lignocellulosic environments.

Transport Mechanisms: ABC Transporters vs. Cation Symporters

Fungal D-galacturonic acid uptake employs two distinct transporter families:

| Transporter Type | Organism | Energy Coupling | Substrate Specificity |

|---|---|---|---|

| ABC Transporters | Aspergillus niger | ATP-dependent | Broad-spectrum uronates [4] |

| Cation Symporters | Neurospora crassa | H+ gradient | D-galacturonic acid [4] |

ABC transporters dominate in environments with mixed uronic acid substrates, while proton symporters optimize uptake under acidic conditions typical of pectin degradation niches. In Aspergillus niger, the ABC transporter UrtA shows 10-fold higher expression during growth on D-galacturonic acid versus glucose, as revealed by quantitative proteomics [4]. Structural modeling predicts a substrate-binding pocket accommodating both monomeric and oligomeric galacturonates, suggesting potential relevance for digalacturonic acid transport.